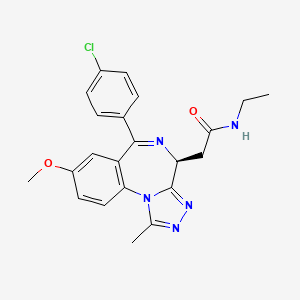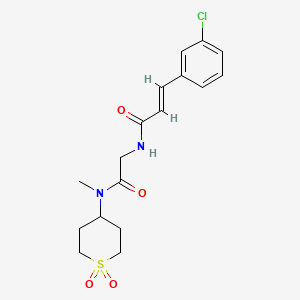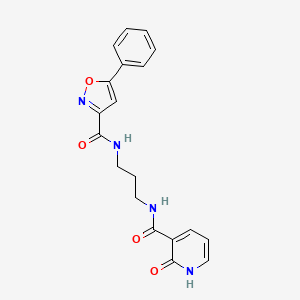
モリブレシブ
説明
The compound is a benzodiazepine, also known as Molibresib . It’s under investigation in clinical trial NCT01943851 for its potential use in treating relapsed, refractory hematologic malignancies . Molibresib is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity .
Molecular Structure Analysis
The molecular structure of the compound was calculated using density functional theory (DFT) and conformational analysis showed that the optimized molecular structure from DFT was comparable with that elucidated using X-ray diffraction .Chemical Reactions Analysis
The dearomatization of pyridines has been used in the stereoselective preparation of functionalized [1,2,4]triazolo . This transformation features good step- and atom-economy, high diastereoselectivity, and the efficient formation of four new carbon–heteroatom bonds .科学的研究の応用
血液悪性腫瘍の治療
モリブレシブは、再発/難治性血液悪性腫瘍の治療について研究されてきました {svg_1}. フェーズI/IIオープンラベル試験では、モリブレシブは血液悪性腫瘍の治療のための単剤療法として用いられました {svg_2}. この試験では、モリブレシブは抗腫瘍活性を示しましたが、その使用は消化器系毒性と血小板減少症によって制限されました {svg_3}.
急性骨髄性白血病(AML)の治療
同じ試験では、急性骨髄性白血病(AML)患者のモリブレシブの使用についても調査しました。 モリブレシブはAMLの治療にいくらか有効であることがわかりました {svg_4}.
非ホジキンリンパ腫(NHL)の治療
モリブレシブは、in vitroおよびin vivoの両方でNHL細胞株の増殖を阻害することが示されています {svg_5}. これは、モリブレシブがNHLの潜在的な治療法となり得ることを示唆しています {svg_6}.
多発性骨髄腫の治療
この試験には、多発性骨髄腫の患者群も含まれており、モリブレシブは潜在的にこのタイプの癌の治療に使用できる可能性があることを示唆しています {svg_7}.
骨髄異形成症候群(MDS)の治療
モリブレシブは、再発/難治性の骨髄異形成症候群(MDS;およびMDSから進化したAML)の治療についても調査されました {svg_8}.
皮膚T細胞リンパ腫(CTCL)の治療
この試験では、皮膚T細胞リンパ腫(CTCL)患者のモリブレシブの安全性と有効性についても調査しました {svg_9}.
ペキソファジーの誘導
モリブレシブは、新規のペキソファジー誘導物質として特定されています {svg_10}. モリブレシブによる処理は、HeLa細胞において、ミトコンドリア、ER、またはゴルジ装置ではなく、ペルオキシソームを選択的に消失させることを促進します {svg_11}.
ROSの増加とATM活性化
モリブレシブによるBRD4の阻害は、ペルオキシソームATG7依存性のオートファジー分解を増加させました {svg_12}. モリブレシブは活性酸素種(ROS)を産生することがわかり、これはATM活性化を促進します {svg_13}.
作用機序
Target of Action
Molibresib primarily targets the Bromodomain and Extra-Terminal (BET) protein family . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .
Mode of Action
Upon administration, Molibresib binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins . This binding prevents the interaction between the BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression . This disruption leads to changes in the transcription of various oncogenic drivers, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The pharmacokinetics of Molibresib involve rapid absorption and elimination . Following oral administration, Molibresib shows a maximum plasma concentration at around 2 hours . The elimination half-life ranges from 3 to 7 hours . These properties influence the bioavailability of Molibresib, with the compound demonstrating an acceptable safety profile up to a dose of 100 mg .
Result of Action
The action of Molibresib results in antitumor activity, as observed in clinical studies . For instance, in a Phase I/II study, Molibresib demonstrated objective response rates of 10% to 25% in patients with hematological malignancies .
Action Environment
The action, efficacy, and stability of Molibresib can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as cytochrome P450 3A4, which metabolizes Molibresib, can affect the drug’s action . Additionally, patient-specific factors, such as body weight and levels of certain biomarkers, can also impact the drug’s pharmacokinetics and overall efficacy .
将来の方向性
特性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677590 | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260907-17-2 | |
| Record name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-525762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molibresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary molecular target of molibresib?
A1: Molibresib selectively targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [, , , , , , , ]
Q2: How does molibresib interact with BET proteins?
A2: Molibresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This binding prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. [, , , ]
Q3: What are the downstream effects of molibresib's interaction with BET proteins?
A3: By disrupting the interaction between BET proteins and chromatin, molibresib prevents the expression of certain growth-promoting genes, potentially leading to the inhibition of tumor cell growth. [, , , , , , , ]
Q4: Which specific genes are affected by molibresib treatment?
A4: Molibresib has been shown to downregulate the expression of various genes, including c-MYC, CDK6, Bcl-2, CCL2, IL-6, and Nox4. [, , , , , ]
Q5: Does molibresib affect immune cell function?
A5: Research suggests molibresib exhibits immunomodulatory effects. For instance, it can alter the levels of chemokines and cytokines in the tumor microenvironment, potentially influencing immune cell recruitment and function. [, , , , , ]
Q6: Does molibresib induce apoptosis in cancer cells?
A6: Yes, molibresib has demonstrated the ability to induce apoptosis in various cancer cell lines. [, , , , ]
Q7: What is the molecular formula and weight of molibresib?
A7: The molecular formula of molibresib is C21H21ClN6O2, and its molecular weight is 424.9 g/mol. []
Q8: How is molibresib absorbed and metabolized in the body?
A8: Molibresib is rapidly absorbed following oral administration. It is metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are equipotent to the parent molecule. [, , ]
Q9: What is the half-life of molibresib?
A9: Molibresib exhibits a relatively short half-life, ranging from 3 to 7 hours. []
Q10: What is the recommended Phase 2 dose (RP2D) of molibresib?
A10: Based on initial clinical trials, a dose of 75 mg once daily of the besylate formulation was selected as the RP2D. [, ]
Q11: Are there any known factors that influence the pharmacokinetics of molibresib?
A11: Yes, body weight and aspartate aminotransferase (AST) levels have been identified as covariates affecting molibresib and its active metabolite composite (GSK3529246) pharmacokinetics. []
Q12: Does molibresib exhibit autoinduction of its own metabolism?
A12: Yes, molibresib demonstrates autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses. []
Q13: What types of cancer cell lines have shown sensitivity to molibresib in vitro?
A13: Molibresib has exhibited in vitro activity against a range of cancer cell lines, including those derived from acute myeloid leukemia, NUT midline carcinoma, multiple myeloma, pancreatic cancer, breast cancer, and lung cancer. [, , , , , , , , , ]
Q14: Have any animal models been used to study the efficacy of molibresib?
A14: Yes, preclinical studies have employed various animal models, including mice with xenografts of human tumors, to investigate molibresib's efficacy against different cancer types. [, , , , , ]
Q15: What are the preliminary findings from clinical trials investigating molibresib?
A15: While promising antitumor activity has been observed in certain cancer types, particularly NUT midline carcinoma, clinical trials have also revealed dose-limiting toxicities, including thrombocytopenia and gastrointestinal adverse events. [, , , , ]
Q16: Are there known mechanisms of resistance to molibresib?
A16: While specific resistance mechanisms to molibresib are still under investigation, the development of resistance to BET inhibitors in general is a recognized challenge. [, , ]
Q17: Does cross-resistance exist between molibresib and other BET inhibitors?
A17: The potential for cross-resistance between different BET inhibitors is an area of active research. [, ]
Q18: What are the most common adverse effects associated with molibresib treatment?
A18: Thrombocytopenia and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and dysgeusia, are the most frequently reported adverse events associated with molibresib. [, , , , , ]
Q19: Are there any specific strategies being explored to improve the delivery of molibresib to target tissues?
A19: Research is ongoing to develop novel drug delivery systems for BET inhibitors, but specific strategies for molibresib are not explicitly detailed in the provided research papers.
Q20: Are there any identified biomarkers for predicting response to molibresib treatment?
A20: While specific biomarkers for molibresib response are still under investigation, early changes in circulating tumor DNA (ctDNA) levels, particularly in the context of copy number alterations, have shown promise as potential predictive markers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine](/img/structure/B609131.png)

![6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5h-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one](/img/structure/B609134.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)
![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide](/img/structure/B609138.png)


![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)
![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)
![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

